BAY-1082439 is classified as a small molecule inhibitor specifically targeting the phosphoinositide 3-kinase pathway. It is derived from extensive medicinal chemistry efforts aimed at developing effective treatments for various cancers, particularly those resistant to conventional therapies. The compound is primarily utilized for research purposes and is not approved for clinical use as of now .
The synthesis of BAY-1082439 involves multiple steps that include the formation of key intermediates. Although the precise synthetic routes are proprietary, it typically entails the use of specific reagents and catalysts to achieve the desired selectivity and yield. The synthesis process is designed to ensure that the compound remains stable and bioavailable when administered orally .
The synthetic procedure generally includes:
The molecular formula of BAY-1082439 is , with a molecular weight of 494.5 g/mol. Its IUPAC name is N-[8-[(2S)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide.
Key structural data includes:
InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m0/s1
This data provides insight into its chemical structure and potential reactivity .
BAY-1082439 undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions (temperature, solvent) are meticulously controlled to achieve desired outcomes .
BAY-1082439 selectively inhibits phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta isoforms, disrupting the phosphoinositide 3-kinase signaling pathway essential for cell growth and survival. This inhibition leads to:
BAY-1082439 is characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 494.5 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under controlled conditions |
These properties are critical for determining its behavior in biological systems .
BAY-1082439 has several significant applications in scientific research:
BAY-1082439 is an orally bioavailable, small-molecule inhibitor exhibiting balanced selectivity against Class IA phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ. Biochemical assays reveal half-maximal inhibitory concentration (IC50) values of 4.9 nM for PI3Kα, 15.0 nM for PI3Kβ, and comparable potency against PI3Kδ. Critically, it demonstrates >1,000-fold selectivity over the mechanistically related mammalian target of rapamycin (mTOR) kinase, minimizing off-target effects [1] [2] [6]. Unlike pan-PI3K inhibitors, BAY-1082439 spares PI3Kγ (IC50 ~250–290 nM), preserving immune functions partially dependent on this isoform [1] [7]. The compound effectively inhibits oncogenic mutants of PIK3CA (encoding PI3Kα), commonly found in breast, colon, and endometrial cancers [4]. Its potency is amplified in phosphatase and tensin homolog (PTEN)-null contexts, where unopposed PI3K signaling drives tumorigenesis [1] [2].
Table 1: Inhibition Profile of BAY-1082439
Target | IC50 (nM) | Selectivity vs. mTOR |
---|---|---|
PI3Kα | 4.9 | >1,000-fold |
PI3Kβ | 15.0 | >1,000-fold |
PI3Kδ | Comparable to PI3Kβ* | >1,000-fold |
mTOR | >5,000 | — |
*Exact value not disclosed; inferred from biochemical assay data [1] [6].
The balanced inhibition of PI3Kα/β/δ by BAY-1082439 arises from its optimized interactions with non-conserved residues in the ATP-binding cleft of these isoforms. Class I PI3Ks share a conserved valine residue in the hinge region that forms hydrogen bonds with ATP. Competitive inhibitors like BAY-1082439 exploit this site but engage isoform-specific residues adjacent to the binding pocket [4] [7]. For example:
BAY-1082439 demonstrates superior growth inhibition in PTEN-null prostate cancer models compared to isoform-selective agents due to mitigation of compensatory pathway activation. Key evidence includes:
Table 2: Cellular Efficacy in PTEN-Null Prostate Cancer Models
Inhibitor | Target | Cell Growth Inhibition | AKT Rebound |
---|---|---|---|
BAY-1082439 | α/β/δ | >80% | Absent |
TGX-221 | β | 30–50% | PI3Kα-mediated |
BYL-719 | α | 30–50% | PI3Kβ-mediated |
BAY-1082439 exerts multi-layered suppression of oncogenic signaling cascades downstream of PI3K:
These pharmacodynamic effects validate BAY-1082439 as a dual-acting agent targeting both tumor-intrinsic signaling and microenvironmental immune evasion.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1